N-Acetyl-S-(carbamoylethyl)-L-cysteine
N-Acetyl-S-(carbamoylethyl)-L-cysteine
Brand Name:
Vulcanchem
CAS No.:
81690-92-8
VCID:
VC0133793
InChI:
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1
SMILES:
CC(=O)NC(CSCCC(=O)N)C(=O)O
Molecular Formula:
C8H14N2O4S
Molecular Weight:
234.28 g/mol
N-Acetyl-S-(carbamoylethyl)-L-cysteine
CAS No.: 81690-92-8
Reference Standards
VCID: VC0133793
Molecular Formula: C8H14N2O4S
Molecular Weight: 234.28 g/mol
CAS No. | 81690-92-8 |
---|---|
Product Name | N-Acetyl-S-(carbamoylethyl)-L-cysteine |
Molecular Formula | C8H14N2O4S |
Molecular Weight | 234.28 g/mol |
IUPAC Name | (2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid |
Standard InChI | InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1 |
Standard InChIKey | GGBCHNJZQQEQRX-LURJTMIESA-N |
Isomeric SMILES | CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O |
SMILES | CC(=O)NC(CSCCC(=O)N)C(=O)O |
Canonical SMILES | CC(=O)NC(CSCCC(=O)N)C(=O)O |
Synonyms | N-acetyl-S-(3-amino-3-oxopropyl)cysteine N-acetyl-S-(propionamide)cysteine N-APC |
PubChem Compound | 157849 |
Last Modified | Nov 11 2021 |
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